Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
Description
Properties
Molecular Formula |
C60H120N2O4 |
|---|---|
Molecular Weight |
933.6 g/mol |
IUPAC Name |
2-octyldodecyl 8-[2-(dimethylamino)ethyl-[8-(2-octyldodecoxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C60H120N2O4/c1-7-11-15-19-23-25-31-39-47-57(45-37-29-21-17-13-9-3)55-65-59(63)49-41-33-27-35-43-51-62(54-53-61(5)6)52-44-36-28-34-42-50-60(64)66-56-58(46-38-30-22-18-14-10-4)48-40-32-26-24-20-16-12-8-2/h57-58H,7-56H2,1-6H3 |
InChI Key |
XPTPSCDXCUPMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. The synthetic route typically includes the reaction of octyldodecanol with a suitable carboxylic acid derivative under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and efficiency.
Chemical Reactions Analysis
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and vesicles.
Medicine: Research is ongoing to explore its potential as a carrier for therapeutic agents, enhancing the delivery and efficacy of drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its functional groups. The compound can interact with cell membranes, facilitating the transport of molecules across the membrane. Its amphiphilic nature allows it to form stable structures like micelles, which can encapsulate and deliver therapeutic agents to specific sites in the body .
Comparison with Similar Compounds
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be compared with similar compounds such as:
Bis[2-(dimethylamino)ethyl]ether: This compound is used as an amine catalyst and has similar functional groups but differs in its overall structure and applications.
Poly[N,N’-bis(2-octyldodecyl)-1,4,5,8-naphthalenediimide-2,6-diyl]-alt-5,5’-(2,2’-bithiophene): This compound is used in field-effect transistors and has different electronic properties compared to Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate.
The uniqueness of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate lies in its specific structural features and the ability to form stable amphiphilic structures, making it valuable in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
